Superior Sulfonylation Kinetics of 1,3-Benzenedisulfonyl Chloride Under Friedel-Crafts Conditions
In a controlled study of the reaction of benzenedisulfonyl chlorides with benzene and aluminium chloride, the 1,3-isomer (meta) produced the highest yield of sulfonylation products, establishing a reactivity order of m- > p- > o-. Concurrently, the undesired reduction pathway to the sulfinic acid followed the order o- > m- > p- [1].
| Evidence Dimension | Sulfonylation product formation rate (relative reactivity order) |
|---|---|
| Target Compound Data | Ranked 1st (highest reactivity) among the three isomers |
| Comparator Or Baseline | 1,2-Benzenedisulfonyl chloride (ortho): Ranked 3rd; 1,4-Benzenedisulfonyl chloride (para): Ranked 2nd |
| Quantified Difference | m- > p- > o- (exact quantitative yields not provided in abstract, but relative order unequivocally established) |
| Conditions | Friedel-Crafts reaction with benzene and aluminium chloride as catalyst; room temperature to mild heating |
Why This Matters
The meta-isomer's higher sulfonylation rate enables faster reaction completion, potentially higher yields, and reduced byproduct formation from competing reduction pathways, thereby improving process efficiency and reducing purification burden.
- [1] Dart, E. C., Holt, G., & Jeffreys, K. D. (1966). Interaction of benzenedisulphonyl chlorides, aluminium chloride, and benzene. Journal of the Chemical Society, 1284. DOI: 10.1039/JR9660001284 View Source
